molecular formula C20H15ClN4O2S3 B11275888 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11275888
M. Wt: 475.0 g/mol
InChI Key: LSMFWKUPLKGOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. This structure is synthesized through multi-step reactions, typically involving the alkylation of thiol-containing intermediates with chloroacetamide derivatives under basic conditions . Key structural elements include:

  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence binding affinity to hydrophobic protein pockets.
  • o-Tolyl acetamide group: The ortho-methyl substitution on the phenyl ring likely impacts steric interactions and solubility.

Properties

Molecular Formula

C20H15ClN4O2S3

Molecular Weight

475.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H15ClN4O2S3/c1-11-4-2-3-5-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

LSMFWKUPLKGOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and sulfanylidene groups. The final step involves the acylation of the thiazolopyrimidine derivative with N-(2-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with a thiazolo-pyrimidine core structure, featuring 4-chlorophenyl and o-tolyl groups, crucial for its biological activity. The presence of thio and acetamide functionalities suggests applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.

Potential Applications

  • Medicinal Chemistry: Due to its complex multi-ring structure and diverse functional groups, this compound may offer enhanced selectivity and potency against specific biological targets compared to simpler analogs. Research indicates that similar compounds exhibit a range of biological activities.
  • Antimicrobial and Anticancer Properties: This compound belongs to the class of thiazolo[4,5-d]pyrimidines, known for diverse biological activities, including antimicrobial and anticancer properties. The thiazole ring fused with a pyrimidine ring contributes to its pharmacological potential.
  • Interaction Studies: Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Potential areas of investigation include binding affinities, metabolic pathways, and potential toxicities.

Structural Similarity and Biological Activities

Compound NameStructure TypeBiological ActivityUnique Features
Thiazole Derivative AThiazoleAntimicrobialSimple structure
Pyrimidine Analog BPyrimidineAntiviralNucleobase mimic
Sulfonamide CSulfonamideAntibacterialSulfonamide moiety

Synthesis

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

The o-tolyl substituent introduces steric hindrance compared to 2-ethoxyphenyl , which may reduce binding flexibility but improve metabolic stability.

Heterocyclic Core Variations: The thiazolo[4,5-d]pyrimidine core in the target compound differs from the quinazolinone backbone in Compound 6 , altering electron distribution and hydrogen-bonding capacity.

Bioactivity Trends :

  • Compounds with sulfamoyl groups (e.g., Compound 6 ) exhibit moderate cytotoxicity, suggesting that electron-withdrawing substituents may enhance activity. However, the target compound’s bioactivity remains uncharacterized experimentally.

Biological Activity

Introduction

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolo-pyrimidine core structure and incorporates multiple functional groups that enhance its biological activity. The presence of a 4-chlorophenyl group and an o-tolyl group is particularly noteworthy for its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H12ClN4O2S3C_{19}H_{12}ClN_4O_2S_3 with a molecular weight of 478.96 g/mol. Its structure includes:

  • A thiazolo-pyrimidine core
  • Thio and acetamide functionalities

These features suggest that the compound may exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC19H12ClN4O2S3
Molecular Weight478.96 g/mol
PurityTypically 95%

Biological Activities

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antimicrobial properties. In studies involving various pathogenic bacteria and fungi, similar thiazole and pyrimidine derivatives have shown:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Inhibitory effects against fungi like Candida albicans.

A comparative study highlighted that compounds with thiazole moieties exhibited enhanced antimicrobial efficacy compared to their simpler analogs .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar thiazolo-pyrimidine derivatives have been evaluated for their activity against HIV. For instance, certain derivatives demonstrated significant inhibition of HIV replication in vitro, suggesting that the structural components of this class of compounds could be crucial for antiviral efficacy .

Anticancer Activity

Emerging research indicates that the compound may possess anticancer properties. Studies have shown that thiazolo-pyrimidine derivatives can selectively inhibit cancer cell lines, including those associated with non-small cell lung cancer and melanoma. For example:

  • Compounds with similar structures exhibited GI values (growth inhibition) ranging from 15% to over 30% against various cancer subtypes.

This suggests that the multi-ring structure combined with diverse functional groups may enhance selectivity and potency against specific cancer targets compared to simpler analogs .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interference with key enzymes in microbial or cancer cell metabolism.
  • Receptor Interaction : Binding to specific receptors involved in cellular signaling pathways.
  • DNA/RNA Interaction : Potentially disrupting nucleic acid synthesis or function.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of thiazole derivatives were synthesized and tested against a panel of 28 pathogenic bacteria and 8 fungi using agar dilution methods.
    • Results indicated that certain derivatives showed superior activity compared to standard antibiotics .
  • Antiviral Screening :
    • Compounds were tested for their ability to inhibit HIV replication in MT-4 cells.
    • Notably, some derivatives demonstrated significant antiviral activity with low cytotoxicity .
  • Anticancer Evaluation :
    • A study assessed the growth inhibition of synthesized compounds against various cancer cell lines.
    • Results showed promising activity against renal cancer and melanoma cell lines with selective potency observed in several derivatives .

The compound this compound exhibits a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The complexity of its structure enhances its potential as a lead compound for further development in medicinal chemistry. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

Further investigations should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Structure–activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to evaluate safety and therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

  • The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolo[4,5-d]pyrimidine precursors with thioacetamide derivatives. Key steps include:

  • Thiolation : Introducing the thioether linkage via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) .
  • Acetylation : Coupling the thiolated intermediate with o-toluidine derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Critical parameters include temperature control (60–80°C for thiolation), pH (neutral to slightly basic for acetylation), and solvent selection (DMF or dichloromethane) .
    • Purity monitoring via TLC or HPLC is essential at each step .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :

  • NMR : 1^1H and 13^13C NMR to verify aromatic proton environments (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 500–520 range) .
    • X-ray crystallography : For unambiguous confirmation of the thiazolo[4,5-d]pyrimidine core and thioacetamide linkage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic core, which mimics ATP-binding motifs .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar thiazolo-pyrimidine derivatives?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate pharmacophoric contributions .
  • Computational docking : Use molecular dynamics simulations to compare binding affinities with target proteins (e.g., EGFR kinase) .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 18554524) with in-house results to identify assay-specific variables (e.g., pH, solvent) .

Q. What strategies optimize reaction yields for scale-up synthesis while maintaining purity?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recyclability .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiolation) to enhance control and yield .

Q. How can researchers address solubility challenges in in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles or liposomes for improved bioavailability .
  • Co-solvent systems : Use DMSO:PBS (1:9) or cyclodextrin-based solutions for in vitro assays .

Q. What computational methods are recommended for predicting off-target interactions?

  • Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-target kinases .
  • Machine learning : Train models on ChEMBL datasets to predict ADMET properties and toxicity risks .
  • Binding free energy calculations : Use MM-GBSA to rank binding affinities across homologous proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.